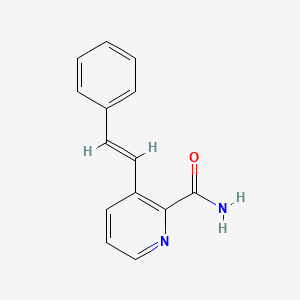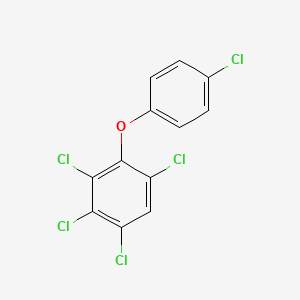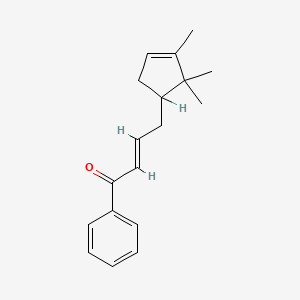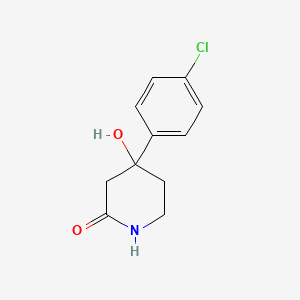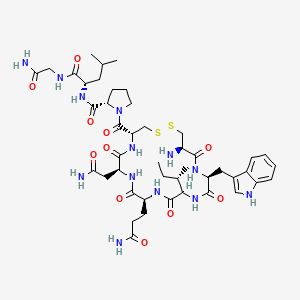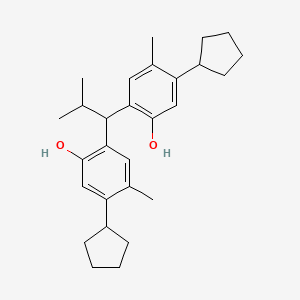
2,2'-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two cyclopentyl groups and two p-cresol units linked through a 2-methylpropylidene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) typically involves the condensation of 5-cyclopentyl-p-cresol with 2-methylpropylidene dichloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the desired product through nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of 2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) follows similar synthetic routes but may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. Additionally, its aromatic rings and substituents can engage in various non-covalent interactions, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-(2-Methylpropylidene)bis(4-methylphenol): Similar structure but lacks the cyclopentyl groups.
2,2’-(2-Methylpropylidene)bis(5-tert-butyl-p-cresol): Contains tert-butyl groups instead of cyclopentyl groups.
2,2’-(2-Methylpropylidene)bis(5-phenyl-p-cresol): Features phenyl groups in place of cyclopentyl groups.
Uniqueness
2,2’-(2-Methylpropylidene)bis(5-cyclopentyl-p-cresol) is unique due to the presence of cyclopentyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Número CAS |
93892-43-4 |
|---|---|
Fórmula molecular |
C28H38O2 |
Peso molecular |
406.6 g/mol |
Nombre IUPAC |
5-cyclopentyl-2-[1-(4-cyclopentyl-2-hydroxy-5-methylphenyl)-2-methylpropyl]-4-methylphenol |
InChI |
InChI=1S/C28H38O2/c1-17(2)28(24-13-18(3)22(15-26(24)29)20-9-5-6-10-20)25-14-19(4)23(16-27(25)30)21-11-7-8-12-21/h13-17,20-21,28-30H,5-12H2,1-4H3 |
Clave InChI |
HJWMYGHHFIQRCH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1C2CCCC2)O)C(C3=C(C=C(C(=C3)C)C4CCCC4)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




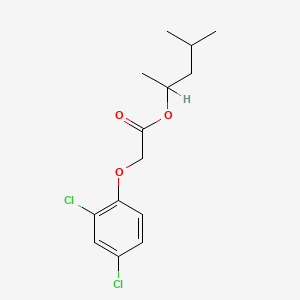

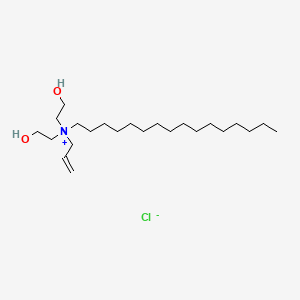

![Phenyl methyl[3-(2-methylphenoxy)-3-phenylpropyl]-carbamate](/img/structure/B12668272.png)
